tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with tert-butyl bromoacetate under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its azetidine ring is of particular interest due to its ability to interact with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of new drugs, particularly in the field of oncology and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxybutyl group can enhance its solubility and reactivity, making it more suitable for certain applications .
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-10(14)9-7-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
HVHMWWGTWFNLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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